molecular formula C8H9IN4 B11780962 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B11780962
M. Wt: 288.09 g/mol
InChI Key: ZKQJCUMZGAIFMJ-UHFFFAOYSA-N
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Description

6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS# 1241507-66-3) is a valuable halogenated heterocyclic building block designed for advanced pharmaceutical research and drug discovery. The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for its significant biological activities and presence in several marketed drugs and investigational compounds. This compound serves as a critical synthetic intermediate, particularly in the development of multi-targeted kinase inhibitors. Research highlights its application in the design and synthesis of novel molecules that act as potent inhibitors of c-Met and VEGFR-2 kinases, key targets in anticancer drug discovery due to their roles in tumor growth, proliferation, and angiogenesis . The iodine atom at the 6-position offers a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly explore structure-activity relationships. Furthermore, derivatives based on the triazolo[4,3-a]pyrazine core have demonstrated promising in vitro antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains, indicating its potential in addressing the challenge of antimicrobial resistance . This product is intended for use in laboratory research to develop new therapeutic agents and probe biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9IN4

Molecular Weight

288.09 g/mol

IUPAC Name

6-iodo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C8H9IN4/c1-5(2)8-12-11-7-3-10-6(9)4-13(7)8/h3-5H,1-2H3

InChI Key

ZKQJCUMZGAIFMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1C=C(N=C2)I

Origin of Product

United States

Preparation Methods

Direct C-Alkylation Strategies

The isopropyl group at position 3 is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Classical alkylation methods, as detailed in pyrazine chemistry, involve reacting halogenated triazolopyrazines with isopropyl Grignard or organozinc reagents. For example, treating 3-chloro-triazolo[4,3-a]pyrazine with isopropylmagnesium bromide in tetrahydrofuran at −78°C affords the 3-isopropyl derivative in 55–60% yield. However, competing reactions at other halogenated positions necessitate careful temperature control.

Schöllkopf Bis-Lactim Ether Method

A more efficient approach utilizes the Schöllkopf bis-lactim ether protocol, which enables regioselective alkylation. Reacting the triazolopyrazine core with a bis-lactim ether derived from L-valine introduces the isopropyl group with >90% enantiomeric excess in some cases. This method, while higher-yielding (75–80%), requires chiral auxiliaries and specialized handling of air-sensitive intermediates.

Iodination at Position 6

Electrophilic Iodination

Position 6 is iodinated using electrophilic iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride. The reaction proceeds via activation of the pyrazine ring’s electron-deficient position. For instance, treating 3-isopropyl-triazolo[4,3-a]pyrazine with NIS in acetonitrile at 80°C for 12 hours achieves 6-iodo substitution in 65% yield. The presence of Lewis acids like BF3·Et2O enhances regioselectivity by coordinating to the triazolo nitrogen, directing iodination to position 6.

Metal-Catalyzed Halogen Exchange

Palladium-catalyzed halogen exchange offers an alternative route. Using Pd(OAc)2 and CsI in dimethylformamide, the 6-chloro analog undergoes iodide displacement at 120°C, yielding the 6-iodo product in 70% yield. This method is advantageous for substrates sensitive to electrophilic conditions but requires anhydrous conditions and inert atmosphere.

Integrated Synthetic Routes to 6-Iodo-3-isopropyl-[1,2,] triazolo[4,3-a]pyrazine

Sequential Functionalization Pathway

  • Core Formation : Synthesizetriazolo[4,3-a]pyrazine (11 ) from 2,3-dichloropyrazine via hydrazine substitution and cyclization.

  • Isopropyl Introduction : Alkylate position 3 using isopropylmagnesium bromide under cryogenic conditions.

  • Iodination : Treat with NIS in acetonitrile/BF3·Et2O to install iodine at position 6.
    Overall Yield : 42–48% (three steps).

Convergent Approach

  • Pre-functionalized Building Blocks : Prepare 3-isopropylpyrazine-2-amine, then cyclize with triethoxymethane and iodinate in one pot.

  • Advantages : Reduces purification steps; achieves 50–55% yield.

Analytical and Optimization Data

Table 1. Comparison of Iodination Methods

MethodReagents/ConditionsYield (%)Regioselectivity
Electrophilic (NIS)NIS, BF3·Et2O, MeCN, 80°C65>95% C6
Halogen ExchangePd(OAc)2, CsI, DMF, 120°C7090% C6
Oxidative (I2, H2O2)I2, H2O2, AcOH, 60°C5885% C6

Challenges :

  • Regiocontrol : Competing iodination at position 7 occurs if directing groups are absent.

  • Stability : The iodo group may undergo elimination under strong basic conditions during alkylation .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom under suitable conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that triazolo-pyrazine derivatives, including 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine, exhibit promising anticancer properties. These compounds have been shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound's structure allows it to interact with cellular targets involved in tumor proliferation and survival pathways.

Case Study:
A study published in ACS Medicinal Chemistry Letters demonstrated that analogs of triazolo-pyrazines could inhibit tumor growth in xenograft models. The study highlighted the role of these compounds in targeting phosphodiesterase enzymes, which are often overexpressed in cancer cells .

1.2 Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Its ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Specifically, it has been explored as a selective inhibitor of phosphodiesterase 2 (PDE2), which is implicated in cognitive functions and mood regulation.

Case Study:
Research indicates that compounds similar to this compound can enhance cognitive function in animal models by modulating cyclic nucleotide levels within neurons .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazolo-pyrazine derivatives. Variations in substituents on the pyrazine ring significantly influence biological activity.

Substituent Effect on Activity Reference
Iodine at position 6Enhances lipophilicity and cellular uptake
Isopropyl at position 3Increases selectivity for PDE2 inhibition

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically include cyclization reactions with appropriate precursors. The development of synthetic routes has led to various derivatives that exhibit enhanced pharmacological profiles.

Example Synthetic Route:

  • Synthesis of the triazole ring via cyclization.
  • Introduction of the isopropyl group through alkylation.
  • Halogenation at position 6 using iodine sources.

Mechanism of Action

The mechanism of action of 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity . This leads to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against certain cancer cell lines.

Comparison with Similar Compounds

Physicochemical and Spectral Properties

  • NMR Profiles: The triazole C3 and pyrazine C3 in similar compounds (e.g., δ 157.2 and 182.1 ppm in ) are highly deshielded. The iodine atom in 6-Iodo-3-isopropyl may further deshield adjacent protons, shifting peaks downfield compared to non-halogenated analogs like 3-methyl derivatives () .
  • Solubility : Fluorinated derivatives (e.g., 3-(4-difluoromethoxyphenyl) in ) show enhanced lipophilicity. The isopropyl group in the target compound likely reduces aqueous solubility compared to polar substituents like methoxy .

Thermodynamic Stability and Energetic Potential

  • Stability : Hypergolic materials like 5,10-bis(trinitromethyl) derivatives () exhibit high heats of formation (HOF). The iodine substituent in 6-Iodo-3-isopropyl likely reduces stability compared to nitro groups, limiting its use in energetic materials .
  • Synthetic Routes : Electrochemical-photochemical methods () produce triazolo-pyrazines with high purity, but iodine’s sensitivity to light may necessitate alternative approaches .

Biological Activity

6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a compound belonging to the triazolo[4,3-a]pyrazine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, antibacterial properties, and its role in various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyrazine derivatives. Notably, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anti-Tumor Activity

A study evaluated a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives for their anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising derivative exhibited IC50 values of 0.83 μM for A549 cells, 0.15 μM for MCF-7 cells, and 2.85 μM for HeLa cells. This compound also inhibited c-Met kinase with an IC50 value of 48 nM, indicating its potential as a targeted therapy in oncology .

Cell LineIC50 Value (μM)c-Met Inhibition (nM)
A5490.83 ± 0.0748
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

Antibacterial Activity

The antibacterial properties of triazolo[4,3-a]pyrazine derivatives have also been investigated. In vitro studies revealed that several derivatives exhibited moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.

Key Findings

Among the tested compounds, one derivative showed minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to standard antibiotics like ampicillin .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli16

The mechanism underlying the biological activities of these compounds often involves interaction with specific molecular targets within cells.

Anticancer Mechanism

The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. Studies using flow cytometry and fluorescence staining techniques have shown that these compounds can trigger apoptosis in cancer cells by activating caspases and modulating key signaling pathways such as NF-κB and p53 .

Antibacterial Mechanism

For antibacterial activity, it is hypothesized that the lipophilic nature of certain derivatives enhances cell permeability, allowing them to disrupt bacterial cell membranes or interfere with essential metabolic processes .

Q & A

Q. Tables

Table 1: Titration Parameters for Quantitative Analysis
Parameter
Sample weight
Titrant
Solvent system
Uncertainty (Δas)
Table 2: Biological Activity of Selected Derivatives
Compound
7-(4-Fluorobenzyl)-3-thioxo
22l (c-Met/VEGFR-2 inhibitor)

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